N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-5-3-4-6-14(11)22-10-16(21)18-13-8-17-15-7-12(2)19-20(15)9-13/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAMPREEZUBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CN3C(=CC(=N3)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. The specific arrangement of functional groups in this compound can significantly influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | Not available |
| Structural Features | Pyrazolo[1,5-a]pyrimidine, o-tolyl ether |
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Studies have shown that compounds with similar structural features can inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR kinases. For instance, derivatives have been reported to display cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The combination of these compounds with established chemotherapeutics like doxorubicin has revealed synergistic effects, enhancing overall anticancer efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo compounds has also been documented. They are believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other mediators involved in inflammation. This activity suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Some pyrazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The presence of the o-tolyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies on pyrazolo[1,5-a]pyrimidines indicate that modifications at specific positions on the pyrazole ring can lead to enhanced biological activity. For example:
- Position 6 Substituents : Variations at this position have been linked to increased potency against cancer cell lines.
- Functional Groups : The introduction of electron-donating or withdrawing groups can significantly affect the compound's interaction with target proteins.
Case Studies
- Cytotoxicity Evaluation : A study evaluating various pyrazolo derivatives found that those containing halogen substituents exhibited markedly higher cytotoxicity in breast cancer cell lines compared to their non-halogenated counterparts. This highlights the importance of functional group selection in drug design .
- Combination Therapy : Research demonstrated that combining pyrazolo derivatives with conventional chemotherapeutics resulted in enhanced apoptosis in resistant cancer cell lines. This approach could potentially lead to improved treatment regimens for patients with resistant tumors .
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide, exhibit significant anticancer activity. These compounds can act as selective protein inhibitors and have shown promise in targeting various cancer cell lines. The structural features of the pyrazolo[1,5-a]pyrimidine scaffold allow for modifications that enhance their efficacy against tumors .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit moderate to good activity against bacteria such as Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida albicans. The mechanism of action is thought to involve disruption of microbial cell function .
Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce the production of inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving hydrazines and pyrimidine derivatives. Subsequent steps may involve functionalization to introduce the o-tolyloxy and acetamide groups.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine derivatives, pyrimidines |
| 2 | Functionalization | o-Tolyl alcohol, acetic anhydride |
| 3 | Purification | Column chromatography |
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. Using the disc diffusion method, it was found to inhibit the growth of E. coli and S. aureus effectively at certain concentrations, indicating its potential use in developing new antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 2-methyl group is conserved in analogs like and , but additional methyl groups (e.g., 5,7-dimethyl in ) alter steric and electronic profiles.
- Functional Groups : The o-tolyloxy acetamide in the target contrasts with carboxamide (), iodophenyl (), and carboxylic acid () moieties in analogs, impacting solubility and target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
